(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
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Overview
Description
(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of imidazolidinones, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of a fluorobenzylidene group and an imino group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide in organic solvents.
Major Products Formed
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activities.
Substitution: Substituted derivatives with modified chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and increasing the production of reactive oxygen species . Additionally, the compound may interact with peroxisome proliferator-activated receptor gamma (PPARγ), leading to the modulation of gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-bromobenzylidene)-2-imino-1-methylimidazolidin-4-one: Similar structure with a bromine atom instead of fluorine.
(5Z)-5-(4-hydroxybenzylidene)-2-imino-1-methylimidazolidin-4-one: Contains a hydroxy group instead of fluorine.
Uniqueness
(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities, such as enhanced anticancer properties compared to its analogs .
Properties
IUPAC Name |
(5Z)-2-amino-5-[(4-fluorophenyl)methylidene]-1-methylimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGKSXWZCATKY-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)F)C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)F)/C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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